molecular formula C25H24N4O4S B6566688 methyl 2-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 1021256-37-0

methyl 2-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6566688
CAS No.: 1021256-37-0
M. Wt: 476.5 g/mol
InChI Key: MZLOJVSXEOQMTR-UHFFFAOYSA-N
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Description

The compound methyl 2-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a structurally complex molecule that falls under the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate generally involves multi-step reactions, incorporating various reagents and reaction conditions.

  • Formation of the Pyrrolopyrimidine Core

    • The starting materials typically include a substituted pyrrole and a 2,4-diaminopyrimidine derivative.

    • These undergo a cyclization reaction to form the pyrrolopyrimidine core, often in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

  • Functional Group Interconversion

    • The incorporation of the sulfanyl group at the 2-position involves a thiolation step with appropriate thiolating agents under basic conditions.

  • Esterification and Amidation

    • The acetamido and benzoate groups are introduced through esterification and amidation reactions, respectively, often employing coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production typically scales up these lab-scale reactions using optimized conditions to enhance yield and purity. Automation and continuous flow techniques may be employed to improve efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction

    • The carbonyl groups within the ester and amide functionalities can be reduced to alcohols and amines, respectively, using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution

    • The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, utilizing reagents like nitric acid or halogens under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing agents: hydrogen peroxide, m-CPBA.

  • Reducing agents: LiAlH₄, NaBH₄.

  • Coupling reagents: DCC, DIC.

Major Products

  • Oxidation leads to sulfoxides or sulfones.

  • Reduction results in alcohols and amines.

  • Substitution yields nitro or halogenated derivatives.

Scientific Research Applications

Methyl 2-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate has a broad range of applications in scientific research, including:

  • Chemistry: : Utilized as a building block in organic synthesis for the creation of more complex molecules.

  • Biology: : Studied for its potential as an enzyme inhibitor, impacting biochemical pathways and processes.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

  • Industry: : Employed in the synthesis of novel materials with specific functional properties.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its target:

  • Enzyme Inhibition: : Binds to active sites of enzymes, disrupting their normal function and thereby affecting metabolic pathways.

  • Signal Transduction: : Interferes with molecular signaling pathways by modulating receptor activity or downstream signaling proteins.

Comparison with Similar Compounds

Methyl 2-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is unique due to its specific combination of functional groups and structural features.

Similar Compounds

  • Pyrrolopyrimidines: : Share the core structure but differ in substituent groups.

  • Sulfur-containing Heterocycles: : Such as thiophenes, which also contain sulfur atoms but have different ring structures.

  • Benzamide Derivatives: : Compounds with similar amide linkages but distinct aromatic substituents.

This compound's uniqueness lies in its ability to combine these diverse elements into a single molecule, offering a wide range of potential reactivity and applications

Biological Activity

Methyl 2-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the context of anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various cancer models, and potential therapeutic applications.

Structure and Synthesis

The compound features a complex structure that includes a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions that modify the pyrimidine moiety to enhance its pharmacological properties.

Key Structural Features

  • Pyrrolo[3,2-d]pyrimidine core : Known for anticancer activity.
  • Sulfanyl group : May contribute to biological activity through interactions with cellular targets.
  • Benzoate moiety : Often associated with improved solubility and bioavailability.

Anticancer Properties

Recent studies have demonstrated that compounds related to this compound exhibit significant antiproliferative effects across various cancer cell lines.

Efficacy in Cancer Models

  • Cell Line Studies :
    • The compound has shown effective inhibition of cell growth in multiple cancer types including breast (MCF-7), colon (HCT116), and lung cancer cells (A549).
    • IC50 values ranged from 0.014 to 14.5 μM in various studies, indicating potent activity against tumor cells .
  • Mechanism of Action :
    • The proposed mechanism includes cell cycle arrest at the G2/M phase without inducing apoptosis, suggesting a unique pathway for tumor suppression .
    • Molecular docking studies indicate strong binding affinity to key kinases involved in cancer progression .

Pharmacokinetics

Pharmacokinetic studies reveal that modifications to the compound can significantly alter its metabolic stability and toxicity profile. For instance:

  • Metabolic Stability : N-substituted analogs demonstrated longer plasma half-lives and reduced toxicity compared to unsubstituted variants .
  • Toxicity Profiles : Maximum tolerated doses (MTD) were evaluated in mouse models, showing a range from 5 to 40 mg/kg depending on structural modifications .

Case Study 1: Triple Negative Breast Cancer (TNBC)

In a study evaluating the effects of this compound on TNBC:

  • The compound exhibited a significant reduction in cell viability with an IC50 value of approximately 0.8 μM.
  • Flow cytometry analysis revealed increased sub-G1 populations indicative of apoptosis induction .

Case Study 2: Non-Small Cell Lung Cancer (NSCLC)

Another investigation focused on NSCLC cell lines:

  • The compound inhibited mutant EGFR activity with an IC50 value of 0.21 nM against HCC827 cells harboring the EGFR activating mutation.
  • This suggests potential applicability in targeted therapies for patients with specific genetic profiles .

Comparative Analysis

CompoundCell LineIC50 (μM)MechanismNotes
Methyl 2-(...)MCF-70.8G2/M ArrestEffective against TNBC
Methyl 2-(...)HCT1160.014EGFR InhibitionHigh selectivity for mutant EGFR
Methyl 2-(...)A54914.5Cell Cycle ArrestPotential for combination therapy

Properties

IUPAC Name

methyl 2-[[2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-15(2)29-23(31)22-21(18(13-26-22)16-9-5-4-6-10-16)28-25(29)34-14-20(30)27-19-12-8-7-11-17(19)24(32)33-3/h4-13,15,26H,14H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLOJVSXEOQMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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